

Application Notes: Vinclozolin M2 as a Positive Control for Anti-Androgenic Assays

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Compound of Interest					
Compound Name:	VinclozolinM2-2204				
Cat. No.:	B15605978	Get Quote			

Introduction

Vinclozolin is a dicarboximide fungicide that exhibits anti-androgenic properties, primarily through its metabolites, M1 and M2.[1] These metabolites act as competitive antagonists to the androgen receptor (AR), thereby inhibiting the normal physiological and developmental processes mediated by androgens.[2][3] Of the two primary metabolites, M2 (3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide) is a significantly more potent inhibitor of the androgen receptor than M1.[4] This characteristic makes Vinclozolin M2 an excellent positive control for in vitro and in vivo assays designed to screen and characterize potential anti-androgenic compounds. Its well-documented mechanism of action and dose-dependent inhibitory effects provide a reliable benchmark for assay performance and for the evaluation of test compounds.

Mechanism of Action

The anti-androgenic activity of Vinclozolin M2 stems from its ability to competitively bind to the ligand-binding domain of the androgen receptor.[5][6] This binding prevents the natural androgen ligands, such as testosterone and dihydrotestosterone (DHT), from activating the receptor. In the absence of an agonist, the M2-bound AR is unable to undergo the conformational changes necessary for DNA binding and the subsequent transactivation of androgen-responsive genes.[2][4] This blockade of androgen-induced gene expression ultimately leads to the observable anti-androgenic effects.[2]

Applications



Vinclozolin M2 is a suitable positive control for a variety of anti-androgenic assays, including:

- Androgen Receptor (AR) Competitive Binding Assays: To demonstrate the displacement of a radiolabeled androgen from the AR.
- Androgen Receptor (AR) Transactivation Assays (e.g., Reporter Gene Assays): To show inhibition of androgen-induced reporter gene expression.
- In Vivo Assays (e.g., Hershberger Bioassay): To confirm anti-androgenic effects on androgen-dependent tissues in a whole-organism model.

Data Presentation

The following tables summarize the quantitative data for Vinclozolin M2 in various antiandrogenic assays.

Table 1: In Vitro Activity of Vinclozolin Metabolites

Compound	Assay Type	Species	IC50 / Ki	Reference
Vinclozolin	AR Binding	Rat	> 700 μM (Ki)	[5]
Vinclozolin M1	AR Binding	Rat	92 μM (Ki)	[5]
Vinclozolin M2	AR Binding	Rat	9.7 μM (Ki)	[5]
Vinclozolin M2	AR Transactivation	Human	~1 μM (IC50)	[4]

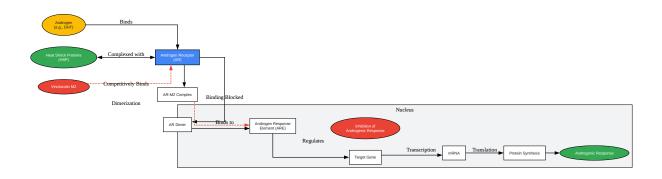
Table 2: In Vivo Anti-Androgenic Effects of Vinclozolin



Assay	Species	Dosing Regimen	Observed Effects	Reference
Hershberger Bioassay	Rat	3, 10, 30, 100 mg/kg/day (oral gavage) for 10 days	Dose-dependent decrease in androgen- sensitive tissue weights (ventral prostate, seminal vesicles, etc.)	[7]
Developmental Toxicity	Rat	100 mg/kg/day during gestation	Hypospadias, cleft phallus, ectopic testes, atrophic seminal vesicles and prostate	[6]

Visualizations Signaling Pathway of Androgen Receptor Antagonism by Vinclozolin M2





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Caption: Androgen receptor signaling and its inhibition by Vinclozolin M2.

Experimental Protocols

Protocol 1: In Vitro Androgen Receptor Competitive Binding Assay

This protocol is designed to determine the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.

Materials:



- Rat prostate cytosol (source of AR)
- [3H]-R1881 (radiolabeled androgen)
- Unlabeled R1881 (for non-specific binding)
- Vinclozolin M2 (Positive Control)
- Test compound
- Assay Buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)
- Hydroxyapatite (HAP) slurry
- Scintillation cocktail
- 96-well plates
- Scintillation counter

Procedure:

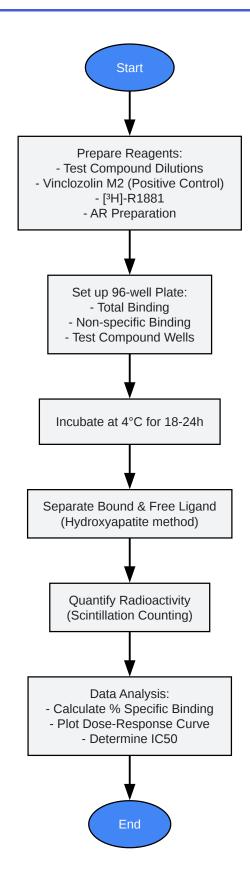
- · Preparation of Reagents:
 - Prepare serial dilutions of the test compound and Vinclozolin M2 in the assay buffer.
 - Prepare a working solution of [3H]-R1881 in the assay buffer.
 - Prepare a solution of unlabeled R1881 for determining non-specific binding.
- Assay Setup (in a 96-well plate):
 - Total Binding: Add assay buffer, [3H]-R1881, and rat prostate cytosol.
 - Non-specific Binding: Add assay buffer, [3H]-R1881, an excess of unlabeled R1881, and rat prostate cytosol.



- Test Compound/Positive Control: Add assay buffer, [3H]-R1881, the desired concentration
 of the test compound or Vinclozolin M2, and rat prostate cytosol.
- Incubation: Incubate the plate at 4°C for 18-24 hours to reach binding equilibrium.
- Separation of Bound and Free Ligand:
 - Add cold HAP slurry to each well to bind the AR-ligand complexes.
 - Incubate on ice with intermittent mixing.
 - Centrifuge the plate to pellet the HAP.
 - Wash the pellets with wash buffer to remove unbound radioligand.
- Quantification:
 - Resuspend the HAP pellets in scintillation cocktail.
 - Measure the radioactivity in each well using a scintillation counter.
- Data Analysis:
 - Calculate the percentage of specific binding for each concentration of the test compound and Vinclozolin M2.
 - Plot the percentage of specific binding against the log concentration of the compound.
 - Determine the IC50 value (the concentration that inhibits 50% of specific binding) from the dose-response curve.

Experimental Workflow for AR Competitive Binding Assay





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Caption: Workflow for an in vitro androgen receptor competitive binding assay.



Protocol 2: Androgen Receptor Transactivation Assay (Reporter Gene Assay)

This protocol, based on the principles of the OECD 458 guideline, measures the ability of a compound to inhibit androgen-induced reporter gene expression in a stably transfected cell line.

Materials:

- AR-responsive reporter cell line (e.g., AR-EcoScreen™, AR-CALUX®)
- Cell culture medium and supplements
- Dihydrotestosterone (DHT) or another suitable androgen
- Vinclozolin M2 (Positive Control)
- Test compound
- Luciferase assay reagent
- 96-well cell culture plates (white, clear bottom)
- Luminometer

Procedure:

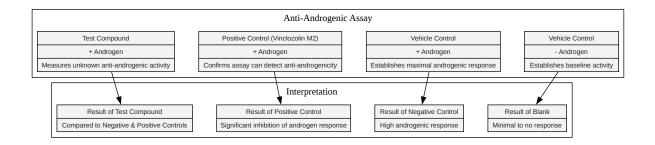
- Cell Seeding:
 - Seed the AR-responsive reporter cells into a 96-well plate at a predetermined density.
 - Incubate for 24 hours to allow for cell attachment.
- Compound Treatment (Antagonist Mode):
 - Prepare serial dilutions of the test compound and Vinclozolin M2 in cell culture medium.
 - Remove the seeding medium from the cells.



- Add the diluted test compounds or Vinclozolin M2 to the respective wells.
- Co-treat the cells with a concentration of DHT that induces a submaximal response (e.g., EC50).
- Include appropriate controls: vehicle control, DHT alone (positive agonist control), and
 Vinclozolin M2 + DHT (positive antagonist control).
- Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.
- Luciferase Assay:
 - Equilibrate the plate and luciferase assay reagent to room temperature.
 - Lyse the cells and add the luciferase substrate according to the manufacturer's instructions.
- Measurement: Measure the luminescence in each well using a luminometer.
- Data Analysis:
 - Normalize the luminescence readings to a measure of cell viability if necessary.
 - Calculate the percent inhibition of the DHT-induced response for each concentration of the test compound and Vinclozolin M2.
 - Plot the percent inhibition against the log concentration of the compound.
 - Determine the IC50 value from the dose-response curve.

Logical Relationship of Controls in an Anti-Androgenic Assay





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